molecular formula C30H22O2 B13131429 4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione CAS No. 60019-18-3

4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione

Cat. No.: B13131429
CAS No.: 60019-18-3
M. Wt: 414.5 g/mol
InChI Key: GXVUTSVKQBRGDC-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its two anthracene units connected through a central carbon-carbon bond, with methyl groups attached at the 4 and 4’ positions and ketone groups at the 10 and 10’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione typically involves the following steps:

    Formation of the Anthracene Units: The anthracene units can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of Anthracene Units: The two anthracene units are then coupled through a central carbon-carbon bond. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of one anthracene unit is reacted with a halogenated derivative of the other anthracene unit.

    Introduction of Methyl Groups: The methyl groups are introduced at the 4 and 4’ positions through a methylation reaction, typically using methyl iodide and a strong base such as potassium tert-butoxide.

    Oxidation to Form Ketone Groups: The final step involves the oxidation of the 10 and 10’ positions to form the ketone groups. This can be achieved using an oxidizing agent such as chromium trioxide in acetic acid.

Industrial Production Methods

Industrial production of 4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the aromatic structure.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups and aromatic hydrogen atoms can undergo substitution reactions, such as halogenation or nitration, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride for halogenation, nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione involves its interaction with molecular targets through its aromatic and ketone functional groups. The compound can intercalate into DNA, interact with proteins, and participate in electron transfer reactions. The pathways involved include:

    DNA Intercalation: The planar structure of the compound allows it to insert between DNA base pairs, potentially affecting DNA replication and transcription.

    Protein Binding: The compound can bind to proteins through hydrophobic interactions and hydrogen bonding, potentially altering protein function.

    Electron Transfer: The compound can participate in redox reactions, transferring electrons to or from other molecules.

Comparison with Similar Compounds

4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione can be compared with other similar compounds such as:

    9,10-Dimethylanthracene: Similar in structure but lacks the central carbon-carbon bond and ketone groups. It has different photophysical properties and reactivity.

    9,10-Anthraquinone: Contains ketone groups at the 9 and 10 positions but lacks the methyl groups and central carbon-carbon bond. It has different redox properties and applications.

    9,9’-Bianthracene: Similar in structure but lacks the methyl and ketone groups. It has different electronic properties and reactivity.

The uniqueness of 4,4’-Dimethyl-[9,9’-bianthracene]-10,10’(9H,9’H)-dione lies in its combination of methyl and ketone groups, which confer distinct photophysical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

60019-18-3

Molecular Formula

C30H22O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-methyl-10-(4-methyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one

InChI

InChI=1S/C30H22O2/c1-17-9-7-15-23-25(17)29(31)21-13-5-3-11-19(21)27(23)28-20-12-4-6-14-22(20)30(32)26-18(2)10-8-16-24(26)28/h3-16,27-28H,1-2H3

InChI Key

GXVUTSVKQBRGDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=C(C=CC=C46)C

Origin of Product

United States

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